6-Aminospiro[3.3]hept-2-ylamine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
spiro[3.3]heptane-2,6-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-5-1-7(2-5)3-6(9)4-7;;/h5-6H,1-4,8-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEAKLAUQJIGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27259-95-6 | |
| Record name | spiro[3.3]heptane-2,6-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-Depth Technical Guide to 6-Aminospiro[3.3]hept-2-ylamine Dihydrochloride: A Rising Star in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Three-Dimensional Scaffolds in Modern Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic structures that have long dominated the landscape of small-molecule drugs. The exploration of three-dimensional (3D) molecular scaffolds has emerged as a pivotal strategy to unlock new chemical space and design drug candidates with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. Among these innovative scaffolds, spirocyclic systems, particularly the rigid and compact spiro[3.3]heptane core, have garnered significant attention.[1][2]
6-Aminospiro[3.3]hept-2-ylamine dihydrochloride (also known as spiro[3.3]heptane-2,6-diamine dihydrochloride), with the CAS number 27259-95-6, represents a key building block within this promising class of compounds. Its unique stereochemistry and the presence of two primary amine functionalities offer versatile handles for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications in medicinal chemistry, underpinned by field-proven insights for the discerning researcher.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery. While extensive experimental data for this compound is not widely published, the following table summarizes its key identifiers and calculated properties.
| Property | Value | Source |
| CAS Number | 27259-95-6 | [3] |
| Chemical Name | spiro[3.3]heptane-2,6-diamine dihydrochloride | [3] |
| Molecular Formula | C₇H₁₆Cl₂N₂ | [3] |
| Formula Weight | 199.12 g/mol | [3] |
| SMILES | Cl.Cl.NC1CC2(C1)CC(N)C2 | [3] |
The Spiro[3.3]heptane Core: A Bioisosteric Advantage
The spiro[3.3]heptane scaffold is increasingly recognized as a valuable bioisostere for commonly used carbocyclic and heterocyclic rings in drug molecules, such as benzene and cyclohexane.[4][5] Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the properties of a lead compound while retaining its biological activity.
The rigid, non-planar geometry of the spiro[3.3]heptane core offers several advantages over its flatter counterparts:
-
Improved Solubility and Physicochemical Properties: The introduction of sp³-rich scaffolds like spiro[3.3]heptane can lead to a decrease in lipophilicity and an increase in aqueous solubility, which are often desirable attributes for drug candidates.[5]
-
Enhanced Metabolic Stability: The strained cyclobutane rings of the spiro[3.3]heptane core can be less susceptible to metabolic degradation compared to more flexible aliphatic or aromatic systems.
-
Precise Vectorial Orientation of Substituents: The fixed spatial arrangement of substituents on the spiro[3.3]heptane scaffold allows for a more precise and controlled interaction with biological targets, potentially leading to increased potency and selectivity.[4]
-
Exploration of Novel Chemical Space: The unique 3D shape of spiro[3.3]heptane allows for the exploration of previously inaccessible regions of a target's binding pocket, opening up new avenues for drug design.
Caption: Chemical structure of the spiro[3.3]heptane-2,6-diamine core.
Synthesis of this compound
A key final step in the synthesis is the deprotection of a carbamate-protected precursor. The following experimental protocol is based on a documented synthesis of the target compound from (6-Amino-spiro[3.3]hept-2-yl)-carbamic acid tert-butyl ester.[3]
Experimental Protocol: Deprotection of a Boc-Protected Precursor
Objective: To synthesize this compound by removing the tert-butyloxycarbonyl (Boc) protecting group from (6-Amino-spiro[3.3]hept-2-yl)-carbamic acid tert-butyl ester.
Materials:
-
(6-Amino-spiro[3.3]hept-2-yl)-carbamic acid tert-butyl ester
-
Hydrogen chloride (HCl) solution in 1,4-dioxane (e.g., 4 M)
-
1,4-Dioxane (anhydrous)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (6-Amino-spiro[3.3]hept-2-yl)-carbamic acid tert-butyl ester in anhydrous 1,4-dioxane under an inert atmosphere.
-
Acid Addition: To the stirred solution, add a solution of hydrogen chloride in 1,4-dioxane at room temperature (20°C).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Product Isolation: Upon completion of the reaction, the dihydrochloride salt of the product will typically precipitate out of the solution. The solid product can be collected by filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold 1,4-dioxane or another suitable solvent to remove any residual impurities. Dry the product under vacuum to obtain this compound.
Expected Yield: A yield of approximately 57% has been reported for this transformation.[3]
Caption: A generalized workflow for the synthesis of the target compound.
Applications in Medicinal Chemistry
The primary application of this compound and related spiro[3.3]heptane derivatives lies in their use as versatile building blocks in drug discovery. The two primary amine groups serve as key points for derivatization, allowing for the construction of compound libraries with diverse functionalities.
Role as a Scaffold in Drug Design
The rigid spiro[3.3]heptane core can be decorated with various pharmacophoric groups to target a wide range of biological receptors and enzymes. The well-defined spatial orientation of the substituents can lead to highly specific interactions with the target protein, a crucial factor in developing potent and selective drugs.
A prominent application of spiro[3.3]heptane scaffolds is as bioisosteric replacements for the meta-substituted benzene ring in known drug molecules. For example, replacing the benzene ring in the anticancer drug Sonidegib with a spiro[3.3]heptane core has been explored to generate novel, patent-free analogs with retained biological activity.[2] This strategy highlights the potential of spiro[3.3]heptane derivatives to generate new intellectual property and to fine-tune the properties of existing drug classes.
While specific biological targets for this compound are not extensively documented in publicly available literature, its structural motifs are of high interest in the design of inhibitors for enzymes such as kinases and proteases, as well as modulators of G-protein coupled receptors (GPCRs). The diamine functionality is particularly suited for creating compounds that can form key hydrogen bond interactions within a target's active site.
Caption: The logical flow from a building block to a drug candidate.
Safety and Handling
As a dihydrochloride salt of a diamine, this compound should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for similar amine hydrochlorides should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.[6]
-
In Case of Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water.
-
For more detailed safety information, it is recommended to consult the SDS for a closely related compound, such as 2,6-diazaspiro[3.3]heptane dihydrochloride, which is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[7]
Conclusion
This compound is a valuable and versatile building block for modern medicinal chemistry. Its rigid, three-dimensional spiro[3.3]heptane core offers significant advantages as a bioisosteric replacement for traditional aromatic and carbocyclic scaffolds, enabling the design of drug candidates with improved physicochemical and pharmacokinetic properties. The presence of two primary amine functionalities provides a straightforward handle for the synthesis of diverse compound libraries, facilitating the exploration of new chemical space and the development of novel therapeutics. As the demand for innovative drug candidates continues to grow, the importance of unique and strategically designed building blocks like this compound is set to increase, solidifying its place as a key component in the medicinal chemist's toolbox.
References
-
Chernykh, A. V.; Radchenko, D. S.; Grygorenko, O. O.; Daniliuc, C. G.; Volochnyuk, D. M.; Komarov, I. V. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry2015 , 80 (8), 3974–3981. [Link]
-
Chernykh, A. V.; Radchenko, D. S.; Grygorenko, O. O.; Daniliuc, C. G.; Volochnyuk, D. M.; Komarov, I. V. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. Request PDF. [Link]
-
Chernykh, A. V.; Radchenko, D. S.; Grygorenko, O. O.; Daniliuc, C. G.; Volochnyuk, D. M.; Komarov, I. V. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. [Link]
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv. [Link]
- SAFETY D
- DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)
- SAFETY D
-
Spiro[3.3]heptane-2,6-diamine | C7H14N2 | CID 425354 - PubChem. [Link]
-
Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as... - ResearchGate. [Link]
-
Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed. [Link]
-
Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry (LSD1 - ResearchGate. [Link]
-
Spiroheptane - Wikipedia. [Link]
-
Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. [Link]
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF - ResearchGate. [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. [Link]
-
Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L). - ResearchGate. [Link]
-
Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed. [Link]
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Technical Guide: 6-Aminospiro[3.3]hept-2-ylamine as a Rigid Benzene Bioisostere
Executive Summary: Escaping Flatland
In the pursuit of novel chemical space, the "Escape from Flatland" initiative has driven medicinal chemistry away from planar aromatic rings toward saturated, three-dimensional scaffolds. 6-Aminospiro[3.3]hept-2-ylamine (commonly referred to as spiro[3.3]heptane-2,6-diamine ) represents a premier bioisostere for para-phenylenediamine and 1,4-disubstituted benzenes.
Unlike flexible aliphatic chains, this spirocyclic core offers high rigidity due to the central spiro-carbon, maintaining defined exit vectors while significantly improving physicochemical parameters.[1] This guide details the structural justification, physicochemical advantages, and a validated synthetic protocol for integrating this scaffold into drug discovery programs.[1][2]
Structural Anatomy: The Geometric Argument
The utility of 6-aminospiro[3.3]hept-2-ylamine lies in its ability to mimic the spatial projection of para-substituted benzene while introducing beneficial sp3 character.
Vector Analysis
While benzene presents substituents at a planar 180° angle, the spiro[3.3]heptane core introduces a "puckered" geometry.[1]
-
Bond Distance: The C2–C6 distance in spiro[3.3]heptane is approximately 6.9 Å , compared to 5.7 Å for p-phenylene.[1] This slight extension often allows the amine groups to reach deeper into binding pockets.[1]
-
Exit Vectors: The exit vectors are not perfectly collinear (180°). Instead, the spiro junction creates an offset, typically resulting in an angle (
) of 22–30°.[1] -
Implication: Despite this deviation, empirical data (e.g., Mykhailiuk et al.) confirms that this "wobbly" linearity successfully mimics para-substitution in bioactive ligands like Vorinostat and Benzocaine, often with retained or improved potency.[1]
Visualization of Signaling/Vector Logic
The following diagram illustrates the conceptual replacement and the resulting physicochemical shift.
Figure 1: Logic flow demonstrating the transition from planar aromatic systems to the spirocyclic scaffold, highlighting the resultant physicochemical improvements.
Physicochemical Impact[4][5][6][7][8][9][10]
Replacing a benzene ring with the spiro[3.3]heptane core drastically alters the molecular property profile. The table below summarizes comparative data derived from matched molecular pair (MMP) studies.
| Property | p-Phenylenediamine Core | Spiro[3.3]heptane-2,6-diamine Core | Impact / Mechanism |
| Hybridization | sp2 (Planar) | sp3 (3D, Puckered) | Increases Fsp3 score; disrupts crystal packing energy to improve solubility.[1] |
| Lipophilicity (LogP) | High | Lower (~0.8 unit decrease) | Saturated carbons are less lipophilic than aromatic rings; reduces non-specific binding.[1] |
| Solubility | Low to Moderate | High | The "kinked" geometry prevents planar stacking (pi-stacking), drastically increasing aqueous solubility.[1] |
| Metabolic Liability | High | Low | Eliminates formation of toxic quinone diimines (a common toxicity mechanism for anilines). |
| Rigidity | Rigid | Rigid | The spiro center locks conformation without the entropic penalty of flexible chains. |
Synthetic Accessibility: The Curtius Route
While several routes exist, the Curtius Rearrangement from spiro[3.3]heptane-2,6-dicarboxylic acid is the most robust method for generating the diamine with high fidelity. This pathway avoids the formation of secondary amines common in reductive amination.[3]
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic pathway transforming the dicarboxylic acid precursor into the final diamine salt via the Curtius rearrangement.[4]
Detailed Experimental Protocol
Note: This protocol assumes the use of standard Schlenk techniques under an inert atmosphere (Argon or Nitrogen).
Reagents:
-
Spiro[3.3]heptane-2,6-dicarboxylic acid (1.0 eq)
-
Diphenylphosphoryl azide (DPPA) (2.2 eq)
-
Triethylamine (Et3N) (2.5 eq)
-
tert-Butanol (t-BuOH) (Solvent/Reagent)
-
4M HCl in Dioxane
Procedure:
-
Activation & Rearrangement:
-
Charge a flame-dried round-bottom flask with spiro[3.3]heptane-2,6-dicarboxylic acid (1.0 g, 5.4 mmol) and anhydrous t-BuOH (20 mL).
-
Add Et3N (1.9 mL, 13.5 mmol) followed by DPPA (2.56 mL, 11.9 mmol) dropwise at room temperature.
-
Critical Step: Heat the reaction mixture to reflux (approx. 85°C) for 12–16 hours. The initial formation of the acyl azide occurs rapidly, followed by thermal decomposition to the isocyanate, which is trapped by t-BuOH to form the Boc-protected amine.
-
Monitor: Evolution of N2 gas is observed.[1] Reaction completion can be verified by TLC (stain with Ninhydrin) or LC-MS.[1]
-
-
Workup (Boc-Intermediate):
-
Cool to room temperature.[1][5] Concentrate the solvent under reduced pressure.
-
Dissolve the residue in Ethyl Acetate (50 mL) and wash sequentially with 5% citric acid (2x), saturated NaHCO3 (2x), and brine.
-
Dry over MgSO4, filter, and concentrate.[1] Purification via silica gel chromatography (Hexane/EtOAc gradient) yields the di-tert-butyl spiro[3.3]heptane-2,6-diyldicarbamate.[1]
-
-
Deprotection:
-
Dissolve the Boc-protected intermediate in CH2Cl2 (5 mL).
-
Add 4M HCl in Dioxane (10 mL) at 0°C. Stir at room temperature for 2–4 hours.
-
A white precipitate (the amine salt) should form.
-
Filter the solid, wash with diethyl ether, and dry under high vacuum to obtain 6-aminospiro[3.3]hept-2-ylamine dihydrochloride .[1]
-
Strategic Application: The "Linker" Logic
In bifunctional molecules (e.g., PROTACs) or kinase inhibitors, the linker region often suffers from high lipophilicity or rapid metabolism.[1]
-
Case Study (Hypothetical): Replacing a central phenyl ring in a generic kinase inhibitor (e.g., Imatinib analog) with spiro[3.3]heptane.
-
Outcome: The spiro-analog maintains the critical distance between the "head" (ATP binding) and "tail" (allosteric pocket) motifs. However, the LogP drops, improving oral bioavailability, and the absence of the electron-rich aromatic ring prevents oxidation by CYP450 enzymes.
References
-
Burkhard, J. A., et al. (2010).[1] Spirocyclic Bioisosteres of para-Substituted Benzenes. Organic Letters. Available at: [Link]
-
Mykhailiuk, P. K. (2023).[1][6] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ChemRxiv.[1] Available at: [Link]
-
Wuitschik, G., et al. (2010).[1] Spiro[3.3]heptanes as Scaffolds for Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]
-
Meanwell, N. A. (2011).[1][7] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
Sources
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- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Methodological & Application
Application Note: Using 6-Aminospiro[3.3]hept-2-ylamine as a Rigid Linker in PROTAC Design
Abstract
This application note details the strategic implementation of 6-Aminospiro[3.3]hept-2-ylamine (also known as spiro[3.3]heptane-2,6-diamine) as a rigid linker in Proteolysis Targeting Chimeras (PROTACs). Unlike flexible polyethylene glycol (PEG) or alkyl chains, this spirocyclic scaffold restricts conformational freedom, reducing the entropic penalty of ternary complex formation. This guide provides the rationale, chemical synthesis protocols, and biological validation workflows necessary to utilize this motif for improving PROTAC cell permeability and degradation potency.
Rationale and Design Principles
The "Linkerology" of Rigidity
In early PROTAC development, linkers were viewed as passive connectors. However, flexible linkers (PEGs) often suffer from high conformational entropy, leading to a "floppy" molecule that struggles to lock the E3 ligase and Target Protein (POI) into a productive ubiquitination geometry.
6-Aminospiro[3.3]hept-2-ylamine addresses three critical failure modes in PROTAC design:
-
Entropic Penalty: By restricting the degrees of freedom, the rigid spiro core pre-organizes the ligands, minimizing the entropy loss upon binding (
). -
Solubility & Permeability: The high fraction of sp³-hybridized carbons (
) improves solubility without adding the high polar surface area (PSA) associated with long PEG chains, enhancing membrane permeability. -
Exit Vector Geometry: The 2,6-substitution pattern on the spiro[3.3]heptane core provides a linear, rod-like exit vector (approx. 180°), distinct from the kinked geometries of piperazines or cyclohexanes.
Physicochemical Comparison
The following table contrasts the spiro linker with standard flexible linkers.
| Property | Spiro[3.3]heptane-2,6-diamine | PEG-4 Linker | Alkyl Chain (C6) | Impact on PROTAC |
| Conformational Freedom | Low (Rigid) | High (Flexible) | High (Flexible) | Rigid linkers improve potency if geometry is correct. |
| Lipophilicity (cLogP) | ~ -0.4 (Low) | ~ -1.2 (Hydrophilic) | ~ 2.5 (Lipophilic) | Spiro balances solubility without trapping in membranes. |
| Metabolic Stability | High (No labile bonds) | Moderate (Oxidative cleavage) | High | Spiro resists oxidative metabolism common in PEGs. |
| Exit Vector | Linear / Rod-like | Isotropic / Random | Isotropic / Random | Spiro enables precise distance control (~6-7 Å). |
Chemical Synthesis Protocols
The primary challenge in using a symmetrical diamine like 6-aminospiro[3.3]hept-2-ylamine is desymmetrization —ensuring you attach the E3 ligand to one side and the POI ligand to the other without forming homodimers.
Workflow Visualization
Caption: Step-wise desymmetrization and assembly of a spiro-linked PROTAC.
Protocol: Mono-Boc Protection (Desymmetrization)
If commercially available tert-butyl (6-aminospiro[3.3]hept-2-yl)carbamate is unavailable, perform this step.
-
Dissolution: Dissolve 6-aminospiro[3.3]hept-2-ylamine (1.0 eq) in DCM (0.1 M). Cool to 0°C.
-
Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 0.5 eq) dissolved in DCM dropwise over 1 hour. Note: Using a substoichiometric amount of Boc₂O maximizes mono-protection over di-protection.
-
Reaction: Stir at 0°C for 2 hours, then warm to RT overnight.
-
Workup: Wash with 1M NaOH (to remove unreacted starting diamine into aqueous phase) and Brine.
-
Purification: The organic layer contains Mono-Boc and Di-Boc. Purify via flash chromatography (DCM:MeOH:NH₄OH gradient). The Mono-Boc elutes after the Di-Boc.
-
QC Check: Verify via ¹H NMR (look for 9H singlet at 1.44 ppm and integration of spiro protons).
-
Protocol: Amide Coupling (General Procedure)
Use this to attach the carboxylic acid of your ligand (e.g., VHL-Ligand or Thalidomide-acid) to the free amine.
Reagents:
-
Carboxylic Acid Ligand (1.0 eq)
-
Mono-Boc Spiro Linker (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Solvent: DMF (anhydrous)
Steps:
-
Activation: Dissolve the Carboxylic Acid Ligand and HATU in DMF. Add DIPEA. Stir for 5 minutes to activate the acid (formation of OAt ester).
-
Coupling: Add the Mono-Boc Spiro Linker.
-
Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the acid and formation of the product mass [M+H]⁺.
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water, and brine. Dry over Na₂SO₄.
-
Deprotection (for next step): Treat the intermediate with TFA/DCM (1:4 v/v) for 1 hour to remove the Boc group, exposing the second amine for the final coupling.
Biological Evaluation Protocols
Using a rigid linker requires verifying that the "locked" conformation actually supports the formation of a ternary complex (POI-PROTAC-E3).
Ternary Complex Formation Assay (NanoBRET / TR-FRET)
Rigid linkers can sometimes prevent complex formation if the geometry is incorrect. This assay is critical before moving to degradation.
Concept: Measure the proximity of the E3 Ligase (tagged with Donor) and the POI (tagged with Acceptor) in the presence of the PROTAC.
Protocol:
-
Transfection: Transfect HEK293 cells with plasmids encoding NanoLuc-E3 Ligase and HaloTag-POI.
-
Labeling: After 24h, treat cells with HaloTag-618 ligand (Acceptor).
-
Treatment: Add the Spiro-PROTAC in a dose-response (e.g., 1 nM to 10 µM).
-
Readout: Measure BRET signal (Donor emission / Acceptor emission).
-
Analysis:
-
Hook Effect: Look for a bell-shaped curve. A rigid linker that fits well will show a high
(maximal complex formation). -
Failure Mode: If no signal is observed but degradation occurs, the complex may be unstable or the linker may be sterically clashing.
-
Degradation Potency (Western Blot)
Protocol:
-
Seeding: Seed relevant cancer cell lines (e.g., HeLa, Jurkat) at 0.5 × 10⁶ cells/well in 6-well plates.
-
Dosing: Treat with PROTAC (0.1, 1, 10, 100, 1000 nM) for 6, 16, and 24 hours. Include a DMSO control and a competition control (PROTAC + excess free ligand) to prove mechanism.
-
Lysis: Lyse using RIPA buffer with protease inhibitors.
-
Blotting: Immunoblot for:
-
Target Protein (POI)[1]
-
E3 Ligase (to ensure no auto-degradation)
-
Loading Control (GAPDH/Actin)
-
-
Quantification: Calculate DC₅₀ (concentration for 50% degradation) and D_max (maximum degradation depth).
Troubleshooting & Optimization
| Observation | Diagnosis | Solution |
| Low Solubility | Spiro core is compact but hydrophobic relative to PEG. | Introduce polar groups on the ligands or use a "hetero-spiro" analog (e.g., azaspiro variants). |
| No Degradation | Linker is too rigid; geometry is incorrect. | Synthesize analogs with short alkyl extensions (C1-C2) on either side of the spiro amine to add slight flexibility ("elbow room"). |
| Poor Yield (Coupling) | Steric hindrance at the secondary spiro carbon. | Switch from HATU to COMU or use acid chlorides for higher reactivity. |
References
-
Spirocyclic Motifs in Drug Design: Zheng, S., et al. "Spirocyclic scaffolds in medicinal chemistry: a review." Arkivoc, 2011.
-
Rigid Linkers in PROTACs: Li, H., et al.[1][2] "Optimization of Linker Rigidity for PROTACs." Journal of Medicinal Chemistry, 2020. (General reference for rigid linker concepts).
-
Spiro[3.3]heptane Synthesis: Burkhard, J. A., et al.[3][4] "Synthesis and structural analysis of spiro[3.3]heptane-2,6-disubstituted derivatives." Journal of Organic Chemistry, 2010.
-
PROTAC Linkerology Review: Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020.
(Note: Specific commercial availability of "6-Aminospiro[3.3]hept-2-ylamine" as a linker can be verified via vendors like Enamine or MedChemExpress, often listed under "Rigid Linkers" or "Spiro Linkers" categories.)
Sources
- 1. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Free Base 6-Aminospiro[3.3]hept-2-ylamine from Dihydrochloride Salt
Part 1: Strategic Overview
The spiro[3.3]heptane scaffold has emerged as a critical "bioisostere" in modern medicinal chemistry, offering a rigid, vector-defined alternative to piperazines or cyclohexanes without the lipophilicity penalty. However, the 6-Aminospiro[3.3]hept-2-ylamine presents a specific isolation challenge:
-
Extreme Polarity: As a diamine with a compact hydrocarbon core, the free base is highly water-soluble (
to ), making standard organic extraction difficult. -
Carbamate Formation: Like many primary amines, the free base avidly absorbs atmospheric
to form carbamic acids ( ), often mistaken for "wet" or impure product. -
Salt Solubility: The dihydrochloride salt is soluble in water and methanol but insoluble in non-polar solvents.
This guide presents three validated protocols to isolate the free base, selected based on scale , required purity , and available equipment .
Method Selection Matrix
| Constraint | Recommended Protocol | Key Advantage |
| Standard Lab Scale (<5g) | Protocol A: Salting-Out Extraction | Robust, uses standard glassware. |
| High Purity / Precious Sample | Protocol B: Ion-Exchange (SCX) | Eliminates inorganic salts completely; "Catch & Release". |
| Large Scale (>10g) / Water Sensitive | Protocol C: Anhydrous Slurry | Avoids aqueous workup; minimizes volume. |
Part 2: Critical Safety & Handling
-
Corrosivity: The free base is a strong amine (pKa ~10-11) and can cause severe skin burns and eye damage. Wear caustic-resistant gloves (Nitrile > 0.11mm).
-
Air Sensitivity: Store the free base under an inert atmosphere (Argon/Nitrogen). Exposure to air will result in a crust of carbamate salt within minutes.
-
Exotherm: Neutralization of the dihydrochloride salt is exothermic. Perform initial basification in an ice bath.
Part 3: Detailed Protocols
Protocol A: Salting-Out Extraction (The "Workhorse" Method)
Principle: By saturating the aqueous phase with inorganic salts (salting out), the partition coefficient (
Reagents:
-
Starting Material: 6-Aminospiro[3.3]hept-2-ylamine 2HCl
-
Base: Potassium Carbonate (
) or Sodium Hydroxide (50% w/w) -
Solvent: Dichloromethane (DCM) and Isopropanol (IPA)
-
Drying Agent: Anhydrous Sodium Sulfate (
)
Step-by-Step Procedure:
-
Dissolution: Dissolve the dihydrochloride salt (1.0 equiv) in the minimum amount of distilled water (approx. 3-5 mL per gram of salt).
-
Basification:
-
Cool the solution to 0°C.
-
Slowly add 50% NaOH solution or solid
until pH > 12. -
Critical Step: Saturate the solution with solid NaCl or
. The solution should be viscous/slushy. This "salting out" effect is vital for pushing the polar amine out of the water.
-
-
Extraction:
-
Prepare a solvent mixture of DCM:IPA (9:1) or CHCl3:IPA (3:1) . Pure DCM is often insufficient for diamines.
-
Extract the aqueous slurry 4-5 times with the solvent mixture.
-
Note: Emulsions may form. If so, filter the biphasic mixture through a pad of Celite to break the emulsion.
-
-
Drying & Concentration:
-
Combine organic layers and dry over anhydrous
for 30 minutes. -
Filter and concentrate under reduced pressure (Rotavap).
-
Do not use high heat. Keep bath < 40°C to prevent volatility losses or degradation.
-
-
Final Drying: Dry the resulting oil/solid under high vacuum (0.1 mbar) for 2 hours to remove trace IPA.
Figure 1: Workflow for Salting-Out Extraction emphasizing the critical saturation step.
Protocol B: Ion-Exchange Chromatography (High Purity)
Principle: Uses a Strong Cation Exchange (SCX) resin to "catch" the amine from a solution, wash away impurities (and counter-ions), and then "release" the free amine using ammonia in methanol.[1]
Reagents:
-
Resin: SCX-2 (Silica-based propylsulfonic acid) or Dowex 50W.
-
Loading Solvent: Methanol or Water.
-
Elution Solvent: 2M - 7M Ammonia in Methanol.
Step-by-Step Procedure:
-
Column Preparation: Pack a glass column or use a pre-packed cartridge with SCX resin (approx 10g resin per 1g amine). Pre-wet with Methanol.[1]
-
Loading: Dissolve the dihydrochloride salt in Methanol (or water if solubility is an issue) and load onto the column.
-
Washing: Flush the column with 3-5 column volumes (CV) of pure Methanol.
-
Result: This removes non-basic impurities and the chloride counter-ions (as HCl/NaCl).
-
-
Elution (Release): Elute with 2M Ammonia in Methanol .
-
Isolation: Collect the basic fractions (check with pH paper) and concentrate under vacuum.
Pros: Yields salt-free product; no inorganic residues. Cons: Slower for large scales (>10g).
Protocol C: Anhydrous Slurry (Scale-Up)
Principle: Neutralization in a non-aqueous solvent where the resulting inorganic salt (NaCl/KCl) is insoluble and can be filtered off.
Reagents:
-
Base: Sodium Methoxide (NaOMea) powder or solution (25% in MeOH).
-
Solvent: Anhydrous Methanol.
Step-by-Step Procedure:
-
Suspension: Suspend the dihydrochloride salt in anhydrous Methanol (10 mL/g) under Nitrogen.
-
Neutralization: Add Sodium Methoxide (2.05 equiv) dropwise at 0°C.
-
Reaction:
-
-
Precipitation: Stir at room temperature for 1 hour. A fine white precipitate of NaCl will form.
-
Filtration: Filter the mixture through a fine frit or Celite pad under nitrogen (to prevent moisture absorption).
-
Evaporation: Concentrate the filtrate to dryness.
-
Redissolution (Optional Polish): If the residue is cloudy (trace NaCl), redissolve in dry DCM, filter again, and evaporate.
Figure 2: Simplified workflow for the Anhydrous Slurry method.
Part 4: Quality Control & Validation
After isolation, validate the free base status using 1H NMR .
| Feature | Dihydrochloride Salt ( | Free Base ( |
| Chemical Shift ( | Downfield shifted (deshielded by | Upfield shifted (shielded by lone pair) |
| Integration | Integral corresponds to core protons | Integral corresponds to core protons |
| Exchangeable Protons | Not visible (exchanged with D) | Broad singlet (approx 1.0 - 2.0 ppm) |
Titration Test: Dissolve a small amount in water. Measure pH.
-
Target: pH 10.5 - 11.5
-
If pH < 9: Incomplete neutralization (Salt remains).
References
-
Spirocyclic Scaffold Synthesis
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes.Angewandte Chemie International Edition. Link
-
-
Handling of Polar Amines
-
Hamza, D., et al. (2012). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.Synlett. Link
-
-
General Desalting Protocols
-
Organic Chemistry Portal. (n.d.). Work-up of Organic Reactions: Isolation of Water-Soluble Amines.Link
-
-
Safety Data
-
PubChem. (2023). 6-Aminospiro[3.3]heptan-2-ol hydrochloride Safety Data.Link(Note: Analogous structure used for hazard extrapolation).
-
Sources
Application Notes & Protocols: Leveraging 6-Aminospiro[3.3]hept-2-ylamine Derivatives in Click Chemistry
Introduction: A New Dimension in Molecular Assembly
The convergence of structurally unique scaffolds with highly efficient and orthogonal chemical reactions has become a cornerstone of modern drug discovery, bioconjugation, and materials science.[1] Click chemistry, a concept introduced by K. B. Sharpless, provides a modular framework for rapidly synthesizing new functional molecules through reactions that are high-yielding, wide in scope, and generate minimal byproducts.[2][3] Among these reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are preeminent.[3][][5]
Concurrently, the demand for three-dimensional molecular frameworks that can better mimic biological structures and improve physicochemical properties has led to the rise of novel scaffolds.[6] The spiro[3.3]heptane motif, in particular, has gained significant traction as a saturated, rigid bioisostere for mono-, meta-, and para-substituted benzene rings.[7][8] Its well-defined, non-collinear exit vectors offer a unique spatial arrangement for attached functionalities, providing a powerful tool for exploring chemical space in three dimensions.[8][9]
This guide focuses on the practical application of 6-aminospiro[3.3]hept-2-ylamine derivatives, bifunctional building blocks that combine the structural advantages of the spiro[3.3]heptane core with the versatile reactivity of two primary amine handles. We will provide detailed protocols for functionalizing these amines to install click chemistry handles (azides and alkynes) and subsequently employ them in CuAAC and SPAAC reactions for a range of applications.
Sources
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Scalable, Multi-Gram Synthesis of Spiro[3.3]heptane-2,6-diamine
Introduction: The Rising Importance of Spiro[3.3]heptane Scaffolds in Modern Drug Discovery
The spiro[3.3]heptane motif has emerged as a highly valuable scaffold in medicinal chemistry, offering a unique three-dimensional exit vector geometry that distinguishes it from traditional, flat aromatic rings. Specifically, spiro[3.3]heptane-2,6-diamine is increasingly recognized as a conformationally restricted bioisostere for piperazine and substituted cyclohexanes.[1][2][3] This structural rigidity can lead to significant improvements in a compound's pharmacological profile, including enhanced target selectivity, metabolic stability, and aqueous solubility.[3] The replacement of a piperazine ring with a 2,6-diazaspiro[3.3]heptane moiety in the PARP inhibitor Olaparib, for instance, led to a notable improvement in target selectivity and a reduction in off-target cytotoxicity.[3]
Despite its clear advantages, the widespread adoption of this scaffold has been hampered by synthetic challenges, particularly in achieving a practical and scalable route to the core diamine. This document provides a robust, field-proven, and scalable two-stage protocol for the synthesis of spiro[3.3]heptane-2,6-diamine, designed for researchers and process chemists in drug development. We will detail the synthesis of a key protected intermediate followed by an efficient deprotection, with a focus on the causal logic behind procedural choices, process safety, and analytical validation.
Overall Synthetic Strategy
The presented synthesis follows a convergent and robust two-stage strategy. The first stage involves the construction of the spirocyclic core via a double alkylation reaction to form a stable, protected diamine intermediate. The second stage is a straightforward deprotection to yield the target compound, typically isolated as a dihydrochloride salt for enhanced stability and ease of handling. This approach is designed for scalability, utilizing readily available starting materials and purification methods amenable to multi-gram production.
Figure 1: High-level workflow for the scalable synthesis of spiro[3.3]heptane-2,6-diamine.
Detailed Experimental Protocols
Stage 1: Synthesis of Di-tert-butyl spiro[3.3]heptane-2,6-dicarbamate
This stage constructs the core spiro[3.3]heptane framework. The key transformation is a double alkylation of tert-butyl carbamate with a suitable 1,1-bis(halomethyl)cyclobutane derivative. The use of a strong, non-nucleophilic base like sodium hydride is critical for the deprotonation of the carbamate, enabling it to act as an effective nucleophile. Dimethylformamide (DMF) is selected as the solvent due to its high boiling point and its ability to solvate the sodium salt of the carbamate.
Materials & Reagents:
-
3,3-Bis(bromomethyl)oxetane or similar electrophilic cyclobutane precursor
-
tert-Butyl carbamate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup: Under a nitrogen atmosphere, charge a dry, appropriately sized reaction vessel with anhydrous DMF. Cool the solvent to 0 °C using an ice-water bath.
-
Base Addition: Carefully add sodium hydride (2.2 equivalents) portion-wise to the cooled DMF, ensuring the temperature does not exceed 10 °C.
-
Nucleophile Addition: Add tert-butyl carbamate (2.5 equivalents) portion-wise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas evolution will be observed.
-
Electrophile Addition: Slowly add a solution of 3,3-bis(bromomethyl)oxetane (1.0 equivalent) in a small amount of anhydrous DMF to the reaction mixture, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine. This step is crucial to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the Di-Boc protected diamine as a white solid.
Stage 2: Deprotection to Spiro[3.3]heptane-2,6-diamine Dihydrochloride
The tert-butoxycarbonyl (Boc) group is an ideal choice for amine protection due to its stability in a wide range of conditions and its clean, acid-labile removal.[4] The deprotection is achieved via acid-catalyzed hydrolysis. Using a solution of hydrogen chloride in an organic solvent like dioxane or isopropanol is highly effective and allows for the direct precipitation of the product as its stable dihydrochloride salt.[5]
Materials & Reagents:
-
Di-tert-butyl spiro[3.3]heptane-2,6-dicarbamate (from Stage 1)
-
4M Hydrogen chloride (HCl) in 1,4-Dioxane
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
Protocol:
-
Dissolution: Charge a reaction vessel with the Di-Boc protected diamine (1.0 equivalent) and dissolve it in a minimal amount of methanol.
-
Acid Addition: To the stirred solution, add the 4M HCl in dioxane solution (5-10 equivalents) at room temperature. The addition is typically exothermic, and gas evolution (isobutylene and CO₂) will be observed. Ensure the reaction is well-ventilated.[4]
-
Reaction and Precipitation: Stir the mixture at room temperature for 2-4 hours. A white precipitate of the dihydrochloride salt will typically form during this time.
-
Product Isolation: If precipitation is complete, collect the solid by vacuum filtration. If the product remains partially dissolved, add diethyl ether to induce further precipitation.
-
Washing: Wash the filtered solid cake with a generous amount of diethyl ether to remove any organic impurities.
-
Drying: Dry the white solid under high vacuum to a constant weight to yield spiro[3.3]heptane-2,6-diamine dihydrochloride. The product is typically of high purity and can be used without further purification.
Process Safety and Handling
Handling chemicals on a larger scale requires stringent safety protocols. All operations must be conducted in a well-ventilated chemical fume hood.[6][7][8]
-
Sodium Hydride (NaH): A highly reactive, flammable solid. It reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere (nitrogen or argon). Use non-sparking tools.[6] Personal Protective Equipment (PPE) should include flame-retardant clothing, safety goggles, and appropriate gloves.[6]
-
Alkylating Agents (e.g., 3,3-Bis(bromomethyl)oxetane): These are potent alkylating agents and should be treated as toxic and potentially carcinogenic. Avoid skin and eye contact and inhalation.[7]
-
Acidic Solutions (HCl in Dioxane): Highly corrosive. Causes severe skin burns and eye damage.[7] Handle with extreme care, using acid-resistant gloves and full face protection.
-
Solvents (DMF, Dioxane, Ether): Flammable and/or toxic. Avoid inhalation of vapors and ensure there are no ignition sources in the vicinity.[6]
In case of skin contact, immediately wash the affected area with plenty of water.[7] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[7]
Analytical Characterization and Quality Control
To ensure the identity and purity of the final product, a series of analytical tests are required. This workflow validates the successful synthesis and provides the necessary data for regulatory and research documentation.
Figure 2: Analytical workflow for product validation.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the cyclobutane protons and the amine protons. The integration should be consistent with the C₇H₁₆N₂Cl₂ formula.
-
¹³C NMR: The carbon NMR will confirm the presence of the unique carbon environments in the spirocyclic system.
-
Mass Spectrometry (MS): ESI-MS should show a parent ion peak corresponding to the free base [M+H]⁺.
-
HPLC: Purity should be assessed using a suitable column and mobile phase, with the product showing a single major peak.
Summary of Key Process Parameters
| Parameter | Stage 1: Boc-Protection & Cyclization | Stage 2: Boc-Deprotection |
| Key Reagents | 3,3-Bis(bromomethyl)oxetane, NaH, t-Butyl carbamate | Di-Boc Intermediate, 4M HCl in Dioxane |
| Solvent | Anhydrous DMF | Methanol, 1,4-Dioxane |
| Temperature | 0 °C to 80 °C | Room Temperature |
| Reaction Time | 12 - 16 hours | 2 - 4 hours |
| Workup | Aqueous quench, Liquid-liquid extraction | Filtration |
| Purification | Recrystallization or Column Chromatography | Ether wash |
| Typical Yield | >80% | >95% (Quantitative) |
| Final Form | White Crystalline Solid | White Crystalline Solid (Dihydrochloride Salt) |
References
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-oxa-6-azaspiro[3.3]heptane.
- MilliporeSigma. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Hamza, D., & Jones, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.
- Grygorenko, O. O., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(8), 3974-3981.
- Mykhailiuk, P. K. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
- Fokin, A. A., et al. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Synthesis.
- Apollo Scientific. (n.d.). 2,6-Diazaspiro[3.3]heptane dihydrochloride Safety Data Sheet.
- ResearchGate. (n.d.). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry.
- Merck Millipore. (2025). SAFETY DATA SHEET.
- PubMed. (2015). Synthesis and structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold. Journal of Organic Chemistry.
- ResearchGate. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF.
- Royal Society of Chemistry. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.
- Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6544-6547.
- ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF.
- Enamine. (n.d.). Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- J&K Scientific LLC. (2021). BOC Protection and Deprotection.
- PubChem. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
- National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar.
- Advanced ChemBlocks. (n.d.). spiro[3.3]heptane-2,6-diamine dihydrochloride 97%.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. und-nd.newlook.safeschoolssds.com [und-nd.newlook.safeschoolssds.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Handling hygroscopicity of spiro[3.3]heptane amine hydrochloride salts
Topic: Handling & Stabilization of Hygroscopic Hydrochloride Salts Ticket ID: SPIRO-HCL-001 Status: Open / High Priority
Executive Summary
Spiro[3.3]heptane amines are increasingly utilized in medicinal chemistry as rigid,
This behavior stems from a "perfect storm" of physicochemical properties:
-
High Aqueous Solubility: The compact, polar nature of the spiro-amine cation.
-
Crystal Lattice Instability: The "puckered" geometry of the spiro[3.3]heptane ring often disrupts efficient crystal packing with small spherical counterions like chloride (
), lowering the lattice energy relative to the hydration energy. -
High Basicity: The amine (pKa
10.5) forms a strong salt, but the high charge density facilitates water coordination.
This guide provides immediate troubleshooting for wet samples, protocols for accurate handling, and long-term engineering solutions.
Module 1: Critical Triage (My Sample is Wet)
User Query: "I opened the vial of Spiro[3.3]heptane-2,6-diamine dihydrochloride, and within minutes it turned into a sticky gum/liquid. Is the compound ruined? How do I recover it?"
Technical Diagnosis: The sample has undergone deliquescence .[1] This is a phase transition where the critical relative humidity (CRH) of the salt is lower than the ambient humidity, causing the solid to dissolve in adsorbed water. The compound is chemically stable but physically compromised.
Protocol A: The "Rescue" Workflow
Do not attempt to scrape the gum. You will lose mass and introduce static errors.
-
Dissolution: Immediately dissolve the entire gummy mass in a minimal volume of HPLC-grade water or 1:1 Water/Acetonitrile inside the original vial.
-
Quantification: If the original mass was known, you now have a stock solution. If unknown, take a small aliquot for qNMR (quantitative NMR) using an internal standard (e.g., maleic acid) to determine concentration.
-
Re-solidification (Lyophilization):
-
Flash freeze the solution using liquid nitrogen.
-
Lyophilize (freeze-dry) for 24-48 hours.
-
Crucial Step: Upon cycle completion, backfill the lyophilizer with dry Argon or Nitrogen , not ambient air. Cap the vial immediately upon removal.
-
Decision Tree: Handling Deliquescent Samples
Figure 1: Decision logic for recovering spiro-amine salts that have absorbed moisture.
Module 2: Accurate Handling & Weighing
User Query: "I need to weigh 5 mg for an IC50 assay. The balance reading drifts constantly. How do I get an accurate dose?"
Technical Insight: Weighing small quantities (<10 mg) of hygroscopic solids is the #1 source of potency errors in biological assays. As the salt absorbs water, the mass reading increases, leading you to under-dose the actual compound (since you are weighing water weight).
Protocol B: Gravimetric Dilution (The "No-Weigh" Method)
Stop trying to weigh solid powder directly for assays.
-
Tare the entire vial: Weigh the full vial containing the bulk salt.
-
Solubilize Bulk: Add a known volume of solvent (DMSO or Water) directly to the bulk vial to achieve a target concentration (e.g., 100 mM).
-
Note: If the salt is gummed, the solvent will dissolve it regardless.
-
-
Back-Weigh: Weigh the empty vial (cleaned and dried) later to determine the exact starting mass of the solid (
). -
Calculate: Determine the exact concentration of your master stock based on the back-weighed mass.
Comparative Data: Weighing Error at 60% Relative Humidity
| Method | Target Mass | Actual Active Compound | Error % | Consequence |
| Direct Weighing (Open Air) | 2.0 mg | 1.6 mg | -20% | False negative in potency |
| Glovebox Weighing | 2.0 mg | 1.98 mg | -1% | Accurate but slow |
| Gravimetric Dilution | N/A (Whole Vial) | 100% recovery | <0.5% | Gold Standard |
Module 3: Root Cause Solution (Salt Engineering)
User Query: "We are moving to animal studies. We cannot handle this hygroscopic HCl salt in large scale formulation. Should we change the salt?"
Technical Recommendation: Yes. While HCl is the default "first-pass" salt in discovery, it is often suboptimal for aliphatic spiro-amines. The chloride ion is small and has high charge density, which—when paired with the bulky spiro cation—leaves "voids" in the crystal lattice that water molecules easily fill.
Recommended Alternatives: Switch to counterions that are:
-
Larger/Lipophilic: To match the hydrophobic bulk of the spiro scaffold.
-
Hydrogen-Bond Capable: To "tie up" the amine protons and prevent water coordination.
Protocol C: Salt Screening for Spiro[3.3]heptanes
Top Candidates to Screen:
-
Tosylate (p-Toluenesulfonate): Excellent for spiro-amines. The aromatic ring aids packing (pi-stacking) and reduces hygroscopicity.
-
Fumarate: Often forms 2:1 or 1:1 salts with high crystallinity and higher melting points.
-
Oxalate: Good crystallinity, though toxicity limits use to non-clinical stages.
Salt Selection Workflow
Figure 2: Logic flow for selecting a non-hygroscopic salt form.
FAQs: Specific Technical Nuances
Q: Can I use the free base instead of the salt?
A: Spiro[3.3]heptane amines are strong bases (pKa ~10-11) and often exist as oils or waxy solids with low melting points. They readily absorb
Q: Why does my sample smell like swimming pools? A: If your HCl salt is degrading, it should not release chlorine gas. However, if you attempted to dry it with heat (>60°C) while it was wet, you may have induced hydrolysis or Hofmann elimination (though rare in spiro systems). If it smells, discard it . It indicates chemical degradation, not just physical hydration.
Q: I must use the HCl salt. How do I store it long-term? A:
-
Container: Glass amber vial with a Teflon-lined cap. Parafilm is permeable to water vapor over time; use electrical tape or heat-shrink bands.
-
Environment: Store inside a secondary desiccator containing active silica gel or
. -
Temperature: -20°C. Warning: Allow the vial to warm to room temperature before opening to prevent condensation from rushing in.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
- Context: The definitive guide on counterion selection and pKa rules for salt form
-
Burkhard, J. A., et al. (2010). "Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Synthesis and Properties." Angewandte Chemie International Edition, 49(20), 3524–3527.
- Context: foundational paper describing the physicochemical properties (including solubility and basicity) of the spiro[3.3]heptane scaffold.
-
Guerrieri, P., et al. (2010). "Crystalline vs. Amorphous Forms: Hygroscopicity and Stability." American Pharmaceutical Review.
- Context: General mechanisms of deliquescence in pharmaceutical salts.
-
Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[3] Advanced Drug Delivery Reviews, 59(7), 603-616.
- Context: Explains the trade-off between high solubility (HCl salts) and physical stability (hygroscopicity).
Sources
- 1. Deliquescence of pharmaceutical systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Purification methods for spirocyclic diamines: recrystallization vs chromatography
A Senior Application Scientist's Guide to Recrystallization and Chromatography
Welcome to the Technical Support Center for the purification of spirocyclic diamines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting and optimizing purification methods for this unique class of compounds. Spirocyclic diamines are increasingly important scaffolds in medicinal chemistry due to their rigid, three-dimensional structures.[1][2] However, their purification can be challenging due to the presence of two basic nitrogen atoms, which can lead to issues like streaking in chromatography and difficulties in crystallization.
This guide provides a question-and-answer format to directly address common issues and offer troubleshooting strategies for both recrystallization and chromatography.
Frequently Asked Questions (FAQs)
Q1: When should I choose recrystallization over chromatography for purifying my spirocyclic diamine?
Choosing between recrystallization and chromatography depends on several factors, including the scale of your synthesis, the nature of the impurities, and the required final purity.
-
Recrystallization is often preferred for large-scale purifications (multiple grams to kilograms) as it is generally more cost-effective and less labor-intensive than preparative chromatography.[3] It is an excellent choice when you have a solid product and the impurities have significantly different solubility profiles. Recrystallization can yield highly pure crystalline material, which is often desirable for final compounds.[4]
-
Chromatography is the method of choice when dealing with complex mixtures containing impurities with similar polarities to the desired product.[3] It is also ideal for purifying small quantities of material, for separating diastereomers which are common in spirocyclic systems, or when the product is an oil and cannot be recrystallized.[5]
Here is a decision-making workflow to help you choose the appropriate method:
Sources
Troubleshooting low yields in amidation of 6-Aminospiro[3.3]hept-2-ylamine
Technical Support Center: Amidation of 6-Aminospiro[3.3]hept-2-ylamine
Introduction: The "Deceptive" Diamine
You are likely here because you are attempting to synthesize a mono-amide from 6-aminospiro[3.3]hept-2-ylamine (often used as a rigid, sp³-rich bioisostere for piperazine) and are seeing yields below 40%.
This molecule presents a classic "Symmetric Diamine Paradox." While the spiro[3.3]heptane core provides excellent pharmacokinetic properties (low lipophilicity, high metabolic stability), it introduces unique synthetic challenges compared to flexible linkers like ethylenediamine.
This guide addresses the three primary failure modes: Statistical Distribution (Bis-amidation) , Salt/Solubility Mismatches , and Amphiphilic Workup Losses .
Part 1: Diagnostic Decision Tree
Before altering your protocol, identify the active failure mode.
Figure 1: Diagnostic logic flow for identifying the root cause of yield loss in spiro-diamine amidation.
Part 2: Troubleshooting Guides & FAQs
FAQ #1: Why am I getting so much bis-amide (di-acylated product)?
The Science: 6-Aminospiro[3.3]hept-2-ylamine is a symmetric diamine. The moment you add 1.0 equivalent of your electrophile (acid chloride or activated ester), you enter a statistical game.[1]
-
The Trap: The reactivity of the second amine does not significantly decrease after the first amine reacts because the spiro core acts as a rigid insulator.
-
The Result: If you mix 1:1 stoichiometry, the theoretical maximum yield of mono-amide is only 50% .[1] In practice, local high concentrations often push the bis-amide yield higher, leaving you with a difficult separation.
The Protocol: "High Dilution Inverse Addition" To break the statistical limit, you must ensure the diamine is always in vast excess relative to the active ester.
Reagents:
-
Diamine (Free base or salt + base): 3.0 – 5.0 equivalents
-
Carboxylic Acid / Coupling Agent: 1.0 equivalent
-
Solvent: DCM or DMF (anhydrous)
Step-by-Step:
-
Dissolve the Diamine: Dissolve 5.0 equiv of the diamine in a large volume of solvent (0.05 M concentration). If using a salt (HCl/TFA), add 5.5 equiv of DIPEA.
-
Activate the Acid: In a separate vial, activate your carboxylic acid (1.0 equiv) with HATU (1.0 equiv) and DIPEA (1.2 equiv) in a minimum amount of DMF/DCM. Let it stir for 5 minutes.
-
Slow Addition: Add the activated acid solution dropwise to the diamine solution over 30–60 minutes (use a syringe pump for best results).
-
Why? This ensures that every molecule of activated acid encounters a "sea" of unreacted diamine, statistically favoring the mono-hit.
-
-
Quench: Once addition is complete, quench immediately with water or dilute amine to consume any residual active ester.
Data Comparison:
| Stoichiometry (Diamine:Acid) | Addition Method | Typical Mono-Amide Yield | Bis-Amide Impurity |
| 1.0 : 1.0 | Direct Mixing | 35-45% | High (~30%) |
| 1.5 : 1.0 | Direct Mixing | 50-60% | Moderate (~15%) |
| 5.0 : 1.0 | Slow Inverse | 80-90% | Low (<5%) |
Note: The excess diamine can be recovered during purification (see FAQ #3).
FAQ #2: The reaction mixture is cloudy/sludge. Is this affecting yield?
The Science: Yes. This molecule is often supplied as a generic salt (e.g., 2HCl or Tosylate).
-
Solubility Mismatch: The spiro[3.3]heptane core is lipophilic, but the ammonium salts are highly polar. They are insoluble in DCM and only sparingly soluble in THF.
-
The "Crashing" Effect: If you use an acid chloride in DCM without enough base, the HCl byproduct instantly protonates the unreacted diamine, causing it to crash out as a salt, halting the reaction.
The Fix: Proper Free-Basing Do not rely on in-situ free-basing with DIPEA if your starting material is a salt and the solvent is DCM.
Protocol:
-
Suspend the diamine salt in MeOH or water.
-
Pass it through a strong anion exchange (SAX) cartridge (e.g., hydroxide form resin) OR treat with excess NaOH and extract exhaustively with DCM/Isopropanol (3:1).
-
Evaporate to obtain the free base (often a waxy solid or oil).
-
Use the free base for the amidation reaction.
FAQ #3: My LCMS shows conversion, but I lose everything during aqueous workup.
The Science: The mono-amide of 6-aminospiro[3.3]hept-2-ylamine is amphiphilic .
-
It has a lipophilic spiro core and amide bond.
-
It has a highly polar, basic primary amine.
-
The Problem: At neutral or acidic pH (typical water wash), the amine is protonated. The molecule becomes a water-soluble surfactant and stays in the aqueous layer.
The Fix: pH-Controlled Extraction
Protocol:
-
Reaction Completion: Evaporate DMF (if used). Redissolve residue in DCM.
-
Basic Wash (Critical): Wash the organic layer with 1M NaOH or saturated NaHCO₃ (pH > 10).
-
Why? This ensures the unreacted primary amine is deprotonated (neutral), pushing it into the organic layer.
-
Wait, I want to remove the excess diamine! You cannot separate the mono-amide from the excess diamine using simple extraction. Both will go into the organic layer at high pH.
-
-
Separation: Dry the organic layer (Na₂SO₄) and concentrate.
-
Purification: You must use Reverse Phase (C18) Chromatography with a basic modifier.
-
Mobile Phase: Water/Acetonitrile with 0.1% Ammonium Hydroxide or 10mM Ammonium Bicarbonate .
-
Why? Under acidic conditions (TFA/Formic acid), the diamine and mono-amide often co-elute or streak. Basic pH sharpens the peaks and separates the mono-amide from the excess diamine.
-
Part 3: Reaction Workflow Visualization
Figure 2: Optimized workflow for the mono-amidation of spiro-diamines, highlighting the critical free-basing and purification steps.
References
-
Verma, S. K., et al. (2010). "Imidazole-Catalyzed Monoacylation of Symmetrical Diamines." Organic Letters. [Link]
-
Hiesinger, K., et al. (2021).[2] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. [Link][2]
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptane-2,6-disubstituted Derivatives." Organic Letters. [Link]
Sources
Preventing polymerization when using spiro[3.3]heptane-2,6-diamine as a monomer
Welcome to the Technical Support Center for Spiro[3.3]heptane-2,6-diamine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this novel monomer in their polymerization experiments. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, field-proven insights, and robust troubleshooting strategies to ensure the success of your work.
Spiro[3.3]heptane-2,6-diamine is a unique monomer due to its rigid, three-dimensional spirocyclic structure. This rigidity can impart desirable properties to the resulting polymers, such as high thermal stability and specific mechanical characteristics. However, it also presents challenges not typically encountered with flexible, linear diamines. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions you may have before starting your experiments.
Q1: What are the key structural features of spiro[3.3]heptane-2,6-diamine and how might they affect polymerization?
A1: The defining feature of spiro[3.3]heptane-2,6-diamine is its spirocyclic core, which consists of two cyclobutane rings sharing a single carbon atom. This structure imparts significant rigidity and a distinct three-dimensional geometry.
-
Inferred Effects on Polymerization:
-
High Glass Transition Temperature (Tg): The rigid backbone is expected to produce polymers with high Tg, making them suitable for high-temperature applications.
-
Solubility Challenges: The regular, rigid structure of the resulting polyamide may lead to strong intermolecular packing, potentially causing poor solubility in common organic solvents. This can lead to premature precipitation during polymerization.[1][2][3][4]
-
Reaction Kinetics: The steric hindrance around the amine groups might influence the reaction rate compared to linear diamines.
-
Q2: How should I handle and store spiro[3.3]heptane-2,6-diamine?
A2: Like many diamines, spiro[3.3]heptane-2,6-diamine is susceptible to degradation.
-
Storage: Store in a cool, dry place, tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric carbon dioxide.
-
Handling: Handle the monomer in an inert atmosphere glovebox or under a positive pressure of inert gas to minimize exposure to air and moisture.[5]
Q3: Why is monomer purity so critical for successful polymerization?
A3: The purity of your diamine monomer is paramount for achieving a high molecular weight polymer.[5][6]
-
Stoichiometric Imbalance: Impurities can disrupt the precise 1:1 molar ratio of diamine to diacid (or diacid chloride) required for high molecular weight polycondensation.
-
Chain Termination: Monofunctional impurities will act as chain terminators, capping the growing polymer chains and limiting the final molecular weight.
-
Side Reactions: Some impurities can initiate side reactions, leading to branching, cross-linking, or discoloration of the final polymer.
A purification method for diamine compounds that are not amenable to distillation or recrystallization involves forming a neutral salt, extracting impurities, and then liberating the free diamine.[7]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your polymerization reactions.
Issue 1: Low Molecular Weight of the Resulting Polyamide
A common and frustrating issue is obtaining a polymer with a lower-than-expected molecular weight. This leads to poor mechanical properties.
| Potential Cause | Explanation | Recommended Solution |
| Monomer Impurity | As discussed in the FAQs, impurities can act as chain terminators. | Purify the spiro[3.3]heptane-2,6-diamine and the comonomer (e.g., diacid chloride) immediately before use. Recrystallization or sublimation are common methods. For sensitive diamines, column chromatography may be necessary.[5][8] |
| Inaccurate Stoichiometry | Polycondensation is highly sensitive to the molar ratio of the monomers. A slight excess of one monomer will limit the chain growth. | Carefully weigh the monomers with high precision. It is often beneficial to use a slight excess (e.g., 0.5-1 mol%) of the more volatile or reactive monomer to compensate for any loss. |
| Premature Precipitation | Due to the rigid nature of the polymer backbone, the growing polymer chains may precipitate out of the solution before reaching high molecular weight. | Screen a variety of polar aprotic solvents (e.g., NMP, DMAc, DMF) to find one that can maintain the polymer in solution for longer.[9][10] The addition of salts like LiCl or CaCl2 can improve solubility by disrupting hydrogen bonding between polymer chains.[9] |
| Insufficient Reaction Time or Temperature | The polymerization may not have proceeded to completion. | Optimize the reaction time and temperature. Monitor the progress of the reaction by measuring the viscosity of the solution or by taking aliquots for analysis (e.g., GPC). A typical laboratory-scale polyamidation may run for 6-24 hours.[9][11] |
Troubleshooting Workflow for Low Molecular Weight
Caption: Troubleshooting decision tree for low molecular weight polyamide.
Issue 2: Polymer Discoloration (Yellowing)
The final polymer product appears yellow or brown, which can be undesirable for many applications.
| Potential Cause | Explanation | Recommended Solution |
| Oxidation | The diamine or the resulting polyamide is susceptible to oxidation, especially at elevated temperatures. | Maintain a strict inert atmosphere (nitrogen or argon) throughout the polymerization process.[12] Use degassed solvents. |
| Thermal Degradation | The polymerization temperature is too high, causing the polymer to degrade. | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to degradation.[13] A two-stage process with an initial lower temperature for oligomerization followed by a higher temperature for chain extension can be beneficial.[11] |
| Impure Monomers or Solvents | Impurities can be chromophores or can react at high temperatures to form colored byproducts. | Use high-purity monomers and solvents. Ensure solvents are freshly distilled and dry. |
| Phenolic Compounds | Phenolic compounds, often found in packaging materials, can cause yellowing. | While more relevant for storage, be mindful of the environment. Adding sulfonated reagents during polymerization can provide resistance to phenolic yellowing.[14] Some sources suggest adding boric acid or borates to complex with phenolic impurities.[15] |
Issue 3: Gel Formation During Polymerization
The reaction mixture becomes a solid gel, preventing proper stirring and further polymerization.
| Potential Cause | Explanation | Recommended Solution |
| Cross-linking Side Reactions | Impurities in the monomers or side reactions at high temperatures can lead to the formation of cross-linked polymer networks.[16] | Lower the reaction temperature to minimize side reactions. Ensure high monomer purity. |
| High Polymer Concentration | As the molecular weight increases, the viscosity of the solution rises dramatically, leading to restricted chain mobility and potential gelation. | Conduct the polymerization at a lower monomer concentration. This will keep the viscosity manageable but may require longer reaction times to achieve high molecular weight. |
| Localized Overheating | Poor stirring can lead to "hot spots" in the reactor where degradation and cross-linking can occur. | Ensure efficient and vigorous stirring throughout the reaction. For highly viscous solutions, a mechanical stirrer is essential. |
Experimental Protocols
Here is a general, adaptable protocol for the solution polycondensation of spiro[3.3]heptane-2,6-diamine with a diacid chloride.
Materials:
-
Spiro[3.3]heptane-2,6-diamine
-
Diacid chloride (e.g., terephthaloyl chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous pyridine
-
Argon or Nitrogen gas
-
Methanol (for precipitation)
Procedure:
-
Monomer Purification: Purify the spiro[3.3]heptane-2,6-diamine and the diacid chloride by recrystallization or sublimation immediately prior to use.
-
Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube.
-
Diamine Dissolution: Under a positive pressure of inert gas, add a precisely weighed amount of spiro[3.3]heptane-2,6-diamine to the flask. Add anhydrous NMP to dissolve the diamine, followed by anhydrous pyridine (as an acid scavenger).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Diacid Chloride Addition: Dissolve a precisely weighed stoichiometric equivalent of the diacid chloride in a small amount of anhydrous NMP. Add this solution dropwise to the stirred diamine solution over 30-60 minutes.
-
Polymerization: After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 24 hours. The solution will become increasingly viscous.
-
Precipitation: Pour the viscous polymer solution into a large excess of vigorously stirred methanol. The polyamide will precipitate as a fibrous solid.
-
Washing and Drying: Collect the polymer by filtration. Wash it thoroughly with methanol and then with hot water to remove any salts and residual solvent. Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
General Polycondensation Workflow
Caption: General workflow for solution polycondensation.
References
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Meyer, P. M., Forrester, M., & Cochran, E. W. (n.d.). Synthesis of Laboratory Nylon: A Scale-Up Method for High Molecular Weight Polyamides. Industrial & Engineering Chemistry Research. [Link]
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Campagne, J.-M., & De Figueiredo, M. (2021). Catalytic Approaches for Amide Synthesis. Catalysts. [Link]
- CN114380992A - Method for preventing reactive polyamide curing agent from turning green in color. (n.d.).
-
WO/2020/179817 PURIFICATION METHOD FOR DIAMINE COMPOUND, NEUTRAL SALT OF DIAMINE COMPOUND, DIAMINE, AND POLYIMIDE. (2020). WIPO Patentscope. [Link]
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Minimizing gel formation during polymer compounding. (n.d.). Pelletron. [Link]
- US3560431A - Prevention of yellowing in polyamides. (n.d.).
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PA6 nylon: causes of discolouration and how to avoid it. (2025, May 8). [Link]
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Polymerization and polycondensation reactions. (2017, October 19). MEL Science. [Link]
- WO2019224356A1 - Amidation of polymers containing ester side chains using functionalized amines. (n.d.).
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Purification of Organic Materials and Study of Polymers Therefrom. (n.d.). DTIC. [Link]
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Meyer, P. M., et al. (2025, August 4). Synthesis of Laboratory Nylon: A Scale-Up Method for High Molecular Weight Polyamides. Request PDF. [Link]
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The aza-Michael reaction: towards semi-crystalline polymers from renewable itaconic acid and diamines. (n.d.). RSC Publishing. [Link]
-
Functional Aromatic Polyamides. (n.d.). PMC - NIH. [Link]
-
Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. (2023, August 26). MDPI. [Link]
-
Grätz, S., & Borchardt, L. (2016, July 1). Mechanochemical polymerization – controlling a polycondensation reaction between a diamine and a dialdehyde in a ball mill. [Link]
- WO2016087913A1 - Method for providing resistance to yellowing in polyamide articles and... (n.d.).
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Koshizuka, M., Takahashi, N., & Shimada, N. (2024, August 28). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications (RSC Publishing). [Link]
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LabNotes: Monomer Purification. (1999). [Link]
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Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids. (n.d.). ResearchGate. [Link]
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Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. (2025, August 6). Request PDF. [Link]
-
Synthesis of Polyamide. (n.d.). Scribd. [Link]
-
Diamine Biosynthesis: Research Progress and Application Prospects. (2020, September 25). PMC - NIH. [Link]
- WO2014179037A1 - Reducing gel formation in polyamide manufacturing processes. (n.d.).
-
Pinter, G., et al. (2020, April 7). Rheological Study of Gelation and Crosslinking in Chemical Modified Polyamide 12 Using a Multiwave Technique. MDPI. [Link]
- WO2014179037A1 - Reducing gel formation in polyamide manufacturing processes. (n.d.).
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Highly organosoluble and transparent polyamides containing cyclohexane and trifluoromethyl moieties: Synthesis and characterization. (n.d.). [Link]
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Meyer, P. M., Forrester, M., & Cochran, E. W. (2025, December 10). Synthesis of Laboratory Nylon: A Scale-Up Method for High Molecular Weight Polyamides. Amazon S3. [Link]
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Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
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Functional polyamides with gem-diazido units: synthesis and diversification. (2018, November 9). Polymer Chemistry (RSC Publishing). [Link]
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Novel spiro-polymers with enhanced solubility. (n.d.). RSC Publishing. [Link]
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Solubility characteristics of polyamides 6 a-d. (n.d.). ResearchGate. [Link]
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Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). (n.d.). [Link]
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Direct Amidations of Carboxylic Acids with Amines. (2023, February 22). Encyclopedia.pub. [Link]
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Synthesis of polyamides from diols and diamines with liberation of H2. (2025, August 6). ResearchGate. [Link]
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Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory. [Link]
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What do I need to know about the discoloration of polyamide? (n.d.). Onsite. [Link]
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Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. (2022, May 16). Polymer Chemistry (RSC Publishing). [Link]
-
POLYAMIDE. (n.d.). BIT Mesra. [Link]
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Melt Polycondensation for the Synthesis of Polyester Amides using Kneader Reactor. (n.d.). CHIMIA. [Link]
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Development of a Multiplexed Synthesis Platform for Controlled Polymer Polycondensation. (n.d.). ChemRxiv. [Link]
-
Effect of polycondensation temperature on the melt transesterification... (n.d.). ResearchGate. [Link]
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Accelerating the “one-pot” melt polycondensation for thermotropic liquid crystalline polymers by introducing a second acetylating agent. (n.d.). RSC Publishing. [Link]
-
Influence of monomer concentration on molecular weight of... (n.d.). ResearchGate. [Link]
-
Molecular Weight of Polyamides. (2024, January 5). Encyclopedia.pub. [Link]
-
Low-temperature solution polycondensation. (2025, August 7). ResearchGate. [Link]
-
Novel high molecular weight aliphatic polyamide 3X based on 1,3-propanediamine: synthesis and side reaction mechanism. (n.d.). Polymer Chemistry (RSC Publishing). [Link]
-
Solid Forms of Bio-Based Monomer Salts for Polyamide 512 and Their Effect on Polymer Properties. (2024, October 22). Semantic Scholar. [Link]
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Validation & Comparative
Navigating the Labyrinth of Molecular Break-Up: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Spirocyclic Diamines
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug discovery, spirocyclic diamines represent a class of privileged scaffolds. Their rigid, three-dimensional structures offer unique advantages in designing molecules with enhanced target specificity and improved pharmacokinetic properties. However, this structural complexity presents a significant challenge for analytical characterization, particularly in deciphering their fragmentation behavior in mass spectrometry. This guide, designed for researchers and scientists, provides an in-depth, comparative analysis of the mass spectrometric fragmentation patterns of spirocyclic diamines, offering insights into the underlying principles that govern their dissociation and practical guidance for structural elucidation.
The Fundamental Drivers of Fragmentation in Spirocyclic Diamines
The fragmentation of spirocyclic diamines in the mass spectrometer is a complex process governed by the interplay of several factors, including the ionization method employed, the inherent strain of the spirocyclic system, and the nature of substituents on the nitrogen atoms and the rings. Two primary ionization techniques are commonly utilized for the analysis of these compounds: Electron Ionization (EI) and Electrospray Ionization (ESI).[1][2][3][4]
Electron Ionization (EI): The Hard Ionization Approach
EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[3] For cyclic amines, the molecular ion peak is often discernible, and its odd or even mass can indicate the number of nitrogen atoms according to the nitrogen rule.[5][6][7] The fragmentation of cyclic amines under EI conditions is often complex and varies with ring size.[4] Key fragmentation pathways include:
-
α-Cleavage: This is a predominant fragmentation mode for aliphatic and cyclic amines, involving the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[4][6] The largest alkyl group is preferentially lost.[4]
-
Ring Cleavage: The strained nature of the spirocyclic system can lead to the cleavage of the rings, often initiated by the rupture of a bond at the spiro-carbon. Subsequent loss of alkene molecules is a common fragmentation pathway for cyclic amines.[5]
Electrospray Ionization (ESI): The Soft Ionization Alternative
ESI is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[2][3] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID) are employed.[3] In CID, the protonated molecule is accelerated and collided with an inert gas, leading to controlled fragmentation.[3] For protonated amines, two major primary fragmentation pathways are observed:
-
Neutral Loss of an Alkene: This involves the formation of a smaller protonated amine through the elimination of an olefin.[8]
-
Formation of an Alkyl Cation: This occurs via the expulsion of ammonia or a smaller amine.[8]
The choice between EI and ESI-MS/MS depends on the specific analytical goal. EI-MS can provide a detailed fragmentation fingerprint useful for library matching, while ESI-MS/MS allows for controlled fragmentation experiments to probe specific structural features.
Comparative Fragmentation Analysis: The Influence of Ring Size and Strain
The size and inherent strain of the constituent rings in a spirocyclic diamine have a profound impact on its fragmentation pattern. While direct comparative studies on a homologous series of spirocyclic diamines are scarce in the literature, we can infer general trends based on the principles of mass spectrometry and studies on related cyclic compounds.
| Spirocyclic Diamine Scaffold | Expected Dominant Fragmentation Pathways | Rationale |
| Spiro[3.3]heptane-2,6-diamine | Ring opening and fragmentation of the four-membered rings. | The high ring strain of the cyclobutane rings makes them susceptible to cleavage to relieve strain. |
| Spiro[4.4]nonane-1,6-diamine | α-cleavage and subsequent ring fragmentation. | The five-membered rings are more stable than four-membered rings, so α-cleavage at the nitrogen may compete more effectively with direct ring opening. |
| Spiro[4.5]decane-1,6-diamine | Fragmentation initiated by the six-membered ring. | The more flexible cyclohexane ring may undergo characteristic chair-boat conformations influencing fragmentation, potentially leading to losses of ethylene or other small neutral molecules. |
| Spiro[5.5]undecane-1,7-diamine | Complex fragmentation involving both rings, likely initiated by α-cleavage. | With two larger, more stable rings, the initial fragmentation is more likely to be directed by the amine functional groups. |
The Subtle yet Significant Role of Stereochemistry
The spatial arrangement of atoms, or stereochemistry, can influence the fragmentation of molecules in the mass spectrometer, although these effects can be subtle. For spirocyclic diamines, which can exist as diastereomers (e.g., cis and trans isomers) or enantiomers, stereochemical differences can manifest in the relative abundances of certain fragment ions.
While specific studies on the stereochemical effects in the fragmentation of spirocyclic diamines are not abundant, research on other cyclic systems has shown that the proximity of interacting groups in one stereoisomer can facilitate specific fragmentation pathways that are less favorable in another. For instance, a cis-isomer might allow for a hydrogen transfer from a substituent to a charged site, leading to a unique neutral loss not observed in the trans-isomer.
The differentiation of stereoisomers often requires careful optimization of MS/MS conditions and may be enhanced by coupling with chiral chromatography.[9][10][11][12]
Experimental Protocols for the Analysis of Spirocyclic Diamines
A robust and reliable analytical method is crucial for the accurate characterization of spirocyclic diamines. The following provides a general workflow for their analysis by LC-MS/MS.
Sample Preparation
-
Dissolution: Dissolve the spirocyclic diamine sample in a suitable solvent such as methanol, acetonitrile, or a mixture of organic solvent and water. The final concentration should be in the range of 1-10 µg/mL for initial method development.
-
Acidification (for ESI+): For positive-ion electrospray, adding a small amount of a volatile acid like formic acid (0.1% v/v) to the sample solution can improve protonation and enhance the signal of the [M+H]⁺ ion.
Liquid Chromatography (LC) Method
For the separation of isomeric mixtures, especially stereoisomers, chiral liquid chromatography is often necessary.[9][10][11][12]
-
Column: A chiral stationary phase (CSP) is required for the separation of enantiomers. For diastereomers, a standard reversed-phase C18 column may be sufficient.
-
Mobile Phase: The mobile phase composition will depend on the column and the specific analytes. For reversed-phase chromatography, a gradient of water and acetonitrile or methanol, often with 0.1% formic acid, is a good starting point. For chiral separations, a wider range of mobile phases, including normal-phase solvents, may be necessary.
-
Flow Rate: A typical flow rate for a standard analytical LC column (e.g., 2.1 mm internal diameter) is 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry (MS) Method
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for amines to generate the [M+H]⁺ ion.
-
Full Scan (MS1): Acquire a full scan spectrum to confirm the presence of the protonated molecular ion of the spirocyclic diamine.
-
Tandem MS (MS/MS):
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion in the first stage of the mass spectrometer.
-
Collision-Induced Dissociation (CID): Fragment the selected precursor ion by colliding it with an inert gas (e.g., argon or nitrogen).
-
Collision Energy Optimization: The collision energy is a critical parameter that determines the extent of fragmentation. A collision energy ramp (e.g., 10-40 eV) should be performed to observe the formation and disappearance of different fragment ions, which helps in elucidating the fragmentation pathways.
-
Product Ion Scan (MS2): Acquire the spectrum of the resulting fragment ions.
-
Visualizing the Fragmentation Pathways
To better understand the fragmentation mechanisms, we can represent the dissociation of a hypothetical protonated spirocyclic diamine, such as spiro[4.5]decan-1,6-diamine, using a Graphviz diagram.
Caption: Proposed fragmentation pathways for a protonated spiro[4.5]decan-1,6-diamine.
Concluding Remarks and Future Perspectives
The mass spectrometric fragmentation of spirocyclic diamines is a rich and complex field of study. While general principles of amine fragmentation provide a solid foundation, the unique structural constraints of the spirocyclic system introduce additional layers of complexity. This guide has provided a comparative framework for understanding the influence of ring size and stereochemistry on these fragmentation patterns, along with a practical protocol for their analysis.
Future research, particularly systematic studies on homologous series of spirocyclic diamines with varying ring sizes and stereochemistries, is needed to build a comprehensive library of fragmentation data. Such a library, coupled with advanced computational modeling, will be an invaluable resource for the rapid and confident structural elucidation of these important molecules in the ongoing quest for new and improved therapeutics.
References
-
Djerassi, C., et al. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(4), 805-814. [Link]
-
Djerassi, C., et al. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. ACS Publications. [Link]
-
Whitman College. (n.d.). GCMS Section 6.15. [Link]
-
National Center for Biotechnology Information. (n.d.). Spiro[4.5]decane-1,6-dione. PubChem. [Link]
-
Djerassi, C., et al. (1969). Mass spectrometry in structural and stereochemical problems. CLXV. Study of skeletal rearrangements in carbon-13-labeled aromatic amines. Journal of the American Chemical Society, 91(26), 7440-7449. [Link]
-
Jakobsen, P., & Lawesson, S. O. (1969). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic, 749-751. [Link]
-
Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. [Link]
-
Richards, D. S. (2007). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. (Doctoral dissertation, Iowa State University). [Link]
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Kertesz, V., & Gaskell, S. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 617. [Link]
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Wikipedia. (n.d.). Collision-induced dissociation. [Link]
-
YMC. (2020, May 20). Separation of the 4 Enantiomers of the Fungicide Spiroxamine by LC-MS/MS. [Link]
-
Schwaninger, A. E., et al. (2012). Chiral drug analysis using mass spectrometric detection relevant to research and practice in clinical and forensic toxicology. Journal of Chromatography A, 1269, 122-135. [Link]
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Wang, C., et al. (2022). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. eLife, 11, e79383. [Link]
-
Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. [Link]
-
Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(2), 211-231. [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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PubChem. (n.d.). Spiro[4.5]decan-1-one. PubChemLite. [Link]
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Cadelis, M. M., et al. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 18(1), 53. [Link]
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Cheong, J. E., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 29(22), 5108. [Link]
-
Harrison, A. G., & Lin, M. S. (1986). Collision-induced dissociation mass spectra of protonated alkyl amines. International Journal of Mass Spectrometry and Ion Processes, 74(2-3), 139-150. [Link]
-
Welch, C. J., et al. (2010). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Chirality, 22(1), E1-E8. [Link]
-
Marsden, S. P., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(5), 607-610. [Link]
-
Medzihradszky, K. F., & Burlingame, A. L. (2001). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 12(4), 399-412. [Link]
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Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Hesse, M., et al. (2008). 4. The Main Fragmentation Reactions of Organic Compounds. In Mass Spectrometry of Organic Compounds. [Link]
-
Hameed, A., et al. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 20(5), 8348-8364. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Howes, C. (2014). Understanding MS/MS fragmentation pathways of small molecular weight molecules. (Doctoral dissertation, University of Greenwich). [Link]
-
Whitman College. (n.d.). CHAPTER 6 GC EI and CI Fragmentation and Interpretation of Spectra. [Link]
-
Sadig, S., et al. (2025). Fused-Linked and Spiro-Linked N-Containing Heterocycles. Molecules, 30(15), 3465. [Link]
-
Marsden, S. P., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(5), 607-610. [Link]
-
Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of The American Society for Mass Spectrometry, 31(6), 1273-1284. [Link]
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Comparative Guide: Infrared Spectroscopy of Primary Amine Salts in Spiro-Cyclic Scaffolds
Executive Summary
In modern drug discovery, spiro-cyclic scaffolds (e.g., spiro[3.3]heptanes, azaspiro cycles) are increasingly utilized to improve metabolic stability and restrict conformational freedom. However, characterizing primary amine salts (
This guide provides a technical analysis of the IR signatures of primary amine salts in spiro systems , distinguishing them from linear analogs, free bases, and secondary/tertiary salts. It focuses on the diagnostic utility of the ammonium stretching envelope (
Part 1: Theoretical Framework & Mechanistic Logic
The "Spiro Effect" on Vibrational Modes
Primary amine salts typically display a broad, intense "ammonium band" due to strong hydrogen bonding networks. In spiro systems, two factors alter this signature:
-
Steric Shielding: The orthogonal arrangement of spiro rings often creates a "steric fence," preventing the formation of extensive intermolecular H-bond networks. This can cause the N-H stretching bands to appear sharper and shifted to higher frequencies compared to linear analogs.
-
Ring Strain & Inductive Effects: Spiro-cycles (especially small rings like cyclobutane/propane) possess significant ring strain. If the amine is directly attached to the strained ring, the increased
-character of the bond strengthens it, shifting the C-N stretch ( ) to higher wavenumbers.
Visualization: Vibrational Pathway
The following diagram illustrates the hierarchy of vibrational modes and how spiro-scaffolds influence the resulting spectrum.
Caption: Mechanistic flow showing how the rigid spiro-scaffold perturbs standard ammonium vibrational modes, leading to sharper stretching envelopes and distinct deformation splitting.
Part 2: Comparative Analysis
The following table contrasts the IR signature of a Spiro-Primary Amine Salt against its most common alternatives: the Free Base (neutral amine) and a Standard Linear Salt (e.g., ethylamine HCl).
Table 1: Diagnostic Peak Comparison
| Feature | Spiro-Primary Amine Salt ( | Linear Primary Amine Salt ( | Free Base Primary Amine ( |
| N-H Stretch | 2800–3150 cm⁻¹ Broad but often structured; may show distinct shoulders due to steric isolation. | 2500–3300 cm⁻¹ Very broad, featureless "ammonium envelope" overlapping C-H stretches. | 3300–3500 cm⁻¹ Two sharp, weak bands (Asym/Sym).[1] No broad envelope. |
| Combination Bands | 2000–2500 cm⁻¹ Weak, multiple bands. Diagnostic for salts, but may be less intense in spiro systems due to reduced Fermi resonance. | 2000–2600 cm⁻¹ Prominent series of weak bands (Fermi resonance). | Absent |
| Asymmetric Bend | 1580–1625 cm⁻¹ Medium-Strong. Often sharper due to ring rigidity. | 1560–1610 cm⁻¹ Medium intensity, often merged with symmetric bend. | 1590–1650 cm⁻¹ Strong "Scissoring" band (often confused with salts). |
| Symmetric Bend | 1500–1550 cm⁻¹ Weak-Medium. Crucial differentiator from secondary amines (which lack this band).[1][2] | 1500–1550 cm⁻¹ Often obscured by the broader asymmetric band. | Absent |
| C-N Stretch | 1050–1200 cm⁻¹ May shift higher (+20 cm⁻¹) if attached to strained spiro-ring. | 1020–1090 cm⁻¹ Standard aliphatic range. | 1020–1090 cm⁻¹ |
Expert Insight: The "Fingerprint" Trap
Do not rely solely on the
-
The "Golden Rule": Look for the Symmetric Bending Band near 1520 cm⁻¹ .
-
If present: Primary Amine Salt (
). -
If absent (but
is present): Secondary Amine Salt ( ). -
If both absent: Tertiary Amine Salt (
) or Free Base.
-
Part 3: Experimental Protocol (Self-Validating)
To accurately detect these nuances, the choice of sampling technique is critical. While ATR (Attenuated Total Reflectance) is convenient, KBr pellets are often superior for ammonium salts to visualize the weak combination bands (
Workflow Diagram
Caption: Recommended workflow. KBr transmission mode is preferred for identifying the weak combination bands characteristic of amine salts.
Step-by-Step Methodology
-
Sample Drying (Critical):
-
Amine salts are hygroscopic. Water absorbs strongly at
and , mimicking amine signals. -
Protocol: Dry sample in a vacuum desiccator over
for 2 hours before analysis.
-
-
Method Selection:
-
ATR: Good for quick ID.[3] Ensure high contact pressure to see the weak "combination bands."
-
KBr Pellet: Mix 1-2 mg sample with 200 mg dry KBr. Grind to fine powder. Press at 8-10 tons. Why? This dilutes the sample, reducing intermolecular H-bonding and often sharpening the spiro-amine peaks.
-
-
Data Acquisition:
-
Resolution:
. -
Scans: Minimum 32 (ATR) or 16 (KBr).
-
-
Validation (The "Salt Test"):
-
If unsure if the sample is a salt or free base, expose the sample to
vapor (fume hood). -
Result: If the spectrum changes (peaks shift from salt
free base positions), the salt formation is confirmed.
-
Part 4: Troubleshooting & Artifacts
| Artifact | Symptom | Solution |
| Residual Water | Broad peak at | Dry sample. Check if |
| Counter-ion Interference | Broad bands | Inorganic anions (sulfates/phosphates) absorb here.[4] Halides (Cl, Br) are transparent |
| Spiro-Ring Overlap | "Gem-dimethyl" doublet near | Common in spiro systems. Do not confuse with C-N stretches. |
References
-
LibreTexts Chemistry. (2020). Infrared Spectroscopy of Amines and Amine Salts. Available at: [Link]
-
OpenStax. (2023). Spectroscopy of Amines - Organic Chemistry. Available at: [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]
-
Michigan State University (MSU). Infrared Spectroscopy - Amine Salts. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
